molecular formula C9H5F2N B2784628 5,8-Difluoroisoquinoline CAS No. 1895191-24-8

5,8-Difluoroisoquinoline

Cat. No.: B2784628
CAS No.: 1895191-24-8
M. Wt: 165.143
InChI Key: HYDINNNEIGYBSW-UHFFFAOYSA-N
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Description

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and light-emitting properties .

Properties

IUPAC Name

5,8-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDINNNEIGYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroisoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H6_6F2_2N
  • Chemical Structure : The compound features a tetrahydroisoquinoline core with fluorine atoms at the 5th and 8th positions. This configuration significantly influences its chemical behavior and biological interactions.

Chemistry

5,8-Difluoroisoquinoline serves as a crucial building block in organic synthesis. Its applications include:

  • Reagent in Organic Reactions : Utilized in various organic reactions to synthesize more complex molecules.
  • Intermediate for Specialty Chemicals : Acts as an intermediate in the production of specialty chemicals.

Biology

The compound is under investigation for its potential biological activities:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to various diseases.
  • Receptor Binding Studies : The structural features allow effective binding to neurotransmitter receptors.

Medicine

This compound is explored for its therapeutic properties:

  • Anticancer Activity : Research indicates that it can modulate cancer cell proliferation pathways, demonstrating significant antiproliferative activity against various cancer cell lines.
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative disorders by inhibiting neurotoxic pathways.

The biological activity of this compound primarily arises from its interaction with molecular targets:

  • Antitumor Properties : In a study on ovarian cancer treatment, derivatives exhibited significant antiproliferative effects, with a GI50 value around 13.14 µM against SKOV-3 cells.
  • Antimicrobial Potential : Preliminary studies suggest antibacterial and antiviral properties through enzyme inhibition mechanisms.

Anticancer Research

A notable study investigated the anticancer potential of this compound derivatives:

  • Study Overview : Various derivatives were tested for their effects on ovarian cancer cells.
  • Results : The compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating their potential as targeted therapies.

Neuroprotection Studies

Another significant study focused on the neuroprotective effects of this compound:

  • Objective : To assess its efficacy as a c-Abl inhibitor in models of Parkinson's disease.
  • Findings : The compound significantly reduced neurotoxicity and associated pathologies in mouse models, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activities:

Substituent PositionEffect on Activity
5th PositionEnhances receptor binding affinity
8th PositionIncreases enzyme inhibition potency

Mechanism of Action

The mechanism of action of 5,8-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring, which enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The introduction of fluorine atoms significantly alters the chemical properties of isoquinoline derivatives. The enhanced lipophilicity improves the compound's ability to penetrate biological membranes, facilitating interactions with various biological targets. Several synthetic methods have been developed to produce this compound, which can serve as a building block in the synthesis of more complex organic molecules.

Property Value
Molecular Formula C9_{9}H6_{6}F2_{2}N
Molecular Weight 181.15 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Neurotransmitter Modulation

The compound may also influence neurotransmitter systems. Isoquinolines are known to interact with dopamine and serotonin receptors, suggesting that this compound could potentially modulate these pathways. This activity is particularly relevant for developing treatments for neurological disorders.

  • Research Findings : Studies have indicated that certain THIQ derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which could be explored further with this compound .

Antimicrobial Activity

Research into related compounds has shown that isoquinoline derivatives possess antimicrobial properties. Although specific studies on this compound are still needed, its structural characteristics suggest potential activity against bacterial and fungal pathogens.

  • Comparative Analysis : A review of related compounds indicated that derivatives with similar structures exhibited significant antimicrobial effects, warranting further investigation into the biological activity of this compound .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes through competitive or non-competitive mechanisms.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could influence signaling pathways associated with mood regulation and neuroprotection.

Future Research Directions

Further studies are essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

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